

# Albocycline: A Comprehensive Technical Review of a Macrolide Antibiotic

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## Compound of Interest

Compound Name: Albocycline K3

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## Abstract

Albocycline is a naturally occurring 14-membered macrolide antibiotic produced by several species of *Streptomyces*.<sup>[1][2]</sup> First identified in 1967, its unique structural features, distinct from other 14-membered macrolides like erythromycin, have prompted significant research into its bioactive properties.<sup>[1]</sup> This document provides a detailed overview of the molecular class, mechanism of action, quantitative bioactivity, and key experimental protocols related to albocycline, intended for researchers and professionals in drug development and microbiology.

## Molecular Class and Structure

Albocycline is classified as a macrolide, a class of antibiotics characterized by a large macrocyclic lactone ring.<sup>[3][4]</sup> Specifically, it is a 14-membered macrolactone polyketide.<sup>[1][5]</sup> Unlike many other macrolides, albocycline does not possess a carbohydrate moiety.<sup>[1]</sup>

The chemical formula for albocycline is  $C_{18}H_{28}O_4$ , with a molecular weight of 308.41 g/mol.<sup>[4]</sup><sup>[6]</sup> Its structure was definitively elucidated through X-ray crystallography, revealing a complex stereochemistry with four stereogenic centers and three alkene groups.<sup>[1][7][8]</sup>

Key Structural Features:

- Molecular Formula:  $C_{18}H_{28}O_4$ <sup>[6]</sup>

- Molecular Weight: 308.41[6]
- Class: Macrolide (14-membered macrolactone)[1][3]
- Stereocenters: 4[1][6]
- E/Z Centers: 3[6]

## Mechanism of Action

Albocycline exhibits a dual mechanism of action, primarily targeting essential biosynthetic pathways in bacteria. Its antimicrobial activity stems from the inhibition of both peptidoglycan and nicotinate biosynthesis.

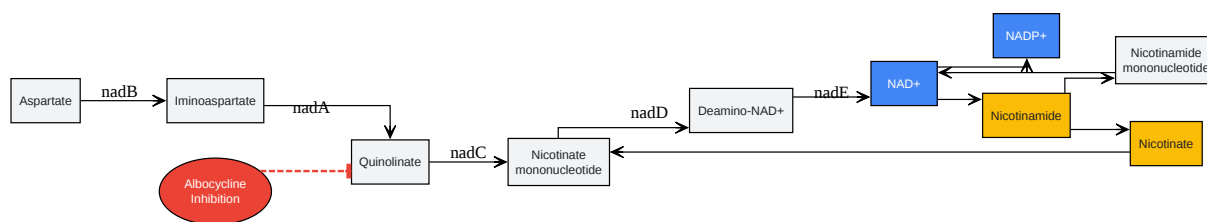
### Inhibition of Peptidoglycan Biosynthesis

Albocycline has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][10] Initial hypotheses suggested that albocycline targets MurA, the enzyme responsible for the first committed step in peptidoglycan synthesis.[9][11][12] However, subsequent research has indicated that while albocycline does weakly inhibit *Staphylococcus aureus* MurA, this is likely not its primary antibacterial target.[9][11][12] The precise molecular target within the peptidoglycan biosynthesis pathway remains an active area of investigation.[9]

### Inhibition of Nicotinate Biosynthesis

In gram-positive bacteria such as *Bacillus subtilis*, albocycline effectively blocks the synthesis of nicotinate (niacin) and nicotinamide, which are essential precursors for the coenzyme NAD<sup>+</sup>. [13] This inhibition is a key contributor to its bacteriostatic effects.

Below is a diagram illustrating the nicotinate and nicotinamide metabolism pathway in *Bacillus subtilis*, which is inhibited by albocycline.



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Nicotinate and nicotinamide metabolism pathway in *B. subtilis*.

## Quantitative Bioactivity Data

Albocycline has demonstrated significant activity against a range of microorganisms, including antibiotic-resistant bacterial strains. A summary of its quantitative bioactivity is presented in the table below.

Target Organism/Cell Line	Assay Type	Value	Reference
Methicillin-resistant Staphylococcus aureus (MRSA)	MIC	0.5 - 1.0 µg/mL	[14]
Vancomycin-intermediate S. aureus (VISA)	MIC	0.5 - 1.0 µg/mL	[14]
Vancomycin-resistant S. aureus (VRSA)	MIC	0.5 - 1.0 µg/mL	[14]
S. aureus MurA	IC <sub>50</sub>	480 µM	[9][11]
Verticillium dahliae (conidiospores)	LC <sub>50</sub>	10.57 µg/mL	[1][15]
Human HepG2 cells	Cytotoxicity	No toxicity at ≤64 µg/mL	[14]

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method for determining the MIC of albocycline against bacterial strains.[16][17][18][19]

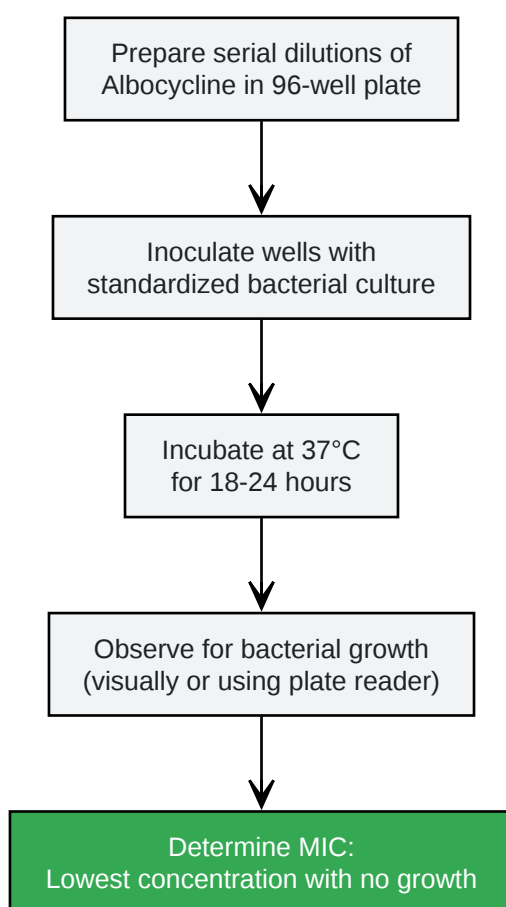
Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum standardized to 5 x 10<sup>5</sup> CFU/mL
- Albocycline stock solution

- Spectrophotometer or plate reader

Procedure:

- Prepare a serial two-fold dilution of albocycline in MHB across the wells of a 96-well plate.
- Inoculate each well with the standardized bacterial suspension.
- Include a positive control (bacteria in MHB without albocycline) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of albocycline that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.



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Workflow for MIC determination.

## Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells to assess the inhibitory effect of albocycline.[\[20\]](#)

Materials:

- Osmotically stabilized bacterial cells
- $^{14}\text{C}$ -labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
- Albocycline
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing osmotically stabilized bacterial cells, buffer, and  $^{14}\text{C}$ -labeled UDP-GlcNAc.
- Add varying concentrations of albocycline to the reaction mixtures.
- Incubate the mixtures to allow for peptidoglycan synthesis.
- Stop the reaction and filter the contents to separate the cells.
- Measure the amount of radiolabeled peptidoglycan using a scintillation counter.
- Calculate the percentage of inhibition of peptidoglycan synthesis at each albocycline concentration.

## Conclusion

Albocycline represents a promising macrolide antibiotic with a distinct structure and a dual mechanism of action that includes the inhibition of both peptidoglycan and nicotinate

biosynthesis. Its efficacy against drug-resistant bacteria, coupled with low cytotoxicity, underscores its potential as a lead compound for the development of new antimicrobial agents. Further research to elucidate its precise molecular targets will be crucial for optimizing its therapeutic applications.

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## References

- 1. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. NP-MRD: Showing NP-Card for Albocycline M-3 (NP0065057) [[np-mrd.org](https://np-mrd.org)]
- 4. (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | C<sub>18</sub>H<sub>28</sub>O<sub>4</sub> | CID 6440973 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. GSRS [[gsrs.ncats.nih.gov](https://gsrs.ncats.nih.gov)]
- 7. ALBOCYCLINE: STRUCTURE DETERMINATION BY X-RAY CRYSTALLOGRAPHY [[jstage.jst.go.jp](https://jstage.jst.go.jp)]
- 8. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 9. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [profiles.foxchase.org](https://profiles.foxchase.org) [[profiles.foxchase.org](https://profiles.foxchase.org)]

- 13. Regulation of NAD<sup>+</sup> Homeostasis by SsNrtR in Streptococcus Sobrinus: A Critical Determinant of Its Cariogenic Potential [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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